4-(1H-indol-2-yl)benzoic Acid
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Overview
Description
4-(1H-indol-2-yl)benzoic Acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The structure of this compound consists of an indole moiety attached to a benzoic acid group, making it a compound of interest in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses . Others have shown anti-inflammatory and analgesic activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The 4-(1H-indol-2-yl)benzoic Acid plays a crucial role in biochemical reactions. It has been found to bind with high affinity to multiple receptors, which makes it a valuable tool in the development of new useful derivatives
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these influences are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently under study. It is known that indole derivatives, such as this compound, can interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-2-yl)benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoindole with benzoic acid under palladium-catalyzed conditions. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling reactions, where 2-bromoindole is coupled with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-2-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 4-(1H-indol-2-yl)benzyl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-indol-2-yl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-2-carboxylic Acid: An intermediate in the synthesis of various pharmaceuticals.
4-(1H-indol-3-yl)benzoic Acid: A structural isomer with different biological activities.
Uniqueness
4-(1H-indol-2-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety with a benzoic acid group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1H-indol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)16-14/h1-9,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCRBJAULXKESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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